molecular formula C11H13NO4 B188992 Diethyl pyridine-3,5-dicarboxylate CAS No. 4591-56-4

Diethyl pyridine-3,5-dicarboxylate

Cat. No. B188992
CAS RN: 4591-56-4
M. Wt: 223.22 g/mol
InChI Key: PGGQCHVPWSXPSI-UHFFFAOYSA-N
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Description

Diethyl pyridine-3,5-dicarboxylate is a chemical compound with the CAS number 4591-56-4 . It has a molecular weight of 223.23 . It is often used as a building block in organic synthesis for the preparation of various biologically active compounds .


Synthesis Analysis

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is formed during the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 as oxidizing agents .


Molecular Structure Analysis

Diethyl pyridine-3,5-dicarboxylate contains a total of 29 bonds; 16 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate was used to study the mechanism of electrochemical oxidation of DTP in ethanol/water solutions on a glassy carbon electrode . It is also used as a hydrogen source in organocatalytic reductive amination and conjugate reduction .


Physical And Chemical Properties Analysis

Diethyl pyridine-3,5-dicarboxylate is stored at room temperature . The molecular formula is C11H13NO4 .

Scientific Research Applications

1. Anti-corrosion, Antimicrobial, and Antioxidant Applications

  • Summary of Application : Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been synthesized and characterized for its anti-corrosion, antimicrobial, and antioxidant properties .
  • Methods of Application : The compound was synthesized through a reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in an ethanol medium at 60°C . Its anti-corrosive potential was assessed on mild steel subjected to an aggressive acidic environment, employing comprehensive methodologies like gravimetric analysis, Tafel polarization, and EIS . Its antimicrobial prowess was ascertained against a spectrum of bacterial and fungal pathogens .
  • Results or Outcomes : The compound achieved an apex of anti-corrosive efficacy at 81.89% for a concentration of 2×10^3 M . It outperformed Gentamicin in antimicrobial screenings, manifesting superior efficacy against all tested pathogens . The antioxidant potential was found to have an IC50 value of 113.964±0.076 µg/ml .

2. Energy Storage Applications

  • Summary of Application : Pyridine 3,5-dicarboxylate-based metal–organic frameworks (MOFs) have been used as an active electrode material for battery-supercapacitor hybrid energy storage devices .
  • Methods of Application : MOFs based on pyridine 3,5-dicarboxylate (PYDC) ligand in combination with copper and cobalt were electrochemically analyzed . A battery supercapacitor hybrid device was fabricated, comprising Cu-PYDC-MOF and activated carbon (AC) electrodes .
  • Results or Outcomes : The device showcased energy and power density of 17 W h kg^−1 and 2550 W kg^−1, respectively .

3. Organocatalytic Reductive Amination and Conjugate Reduction

  • Summary of Application : Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DTP) has been used as a hydrogen source in organocatalytic reductive amination and conjugate reduction .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

4. Electrochemical Oxidation Studies

  • Summary of Application : Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DTP) has been used to study the mechanism of electrochemical oxidation of DTP in ethanol/water solutions on a glassy carbon electrode .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

5. Synthesis of Pyrrolo[1,2-b]pyridazines

  • Summary of Application : Diethyl pyrrole-2,5-dicarboxylate has been used as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

6. Blocking Heme Synthesis

  • Summary of Application : Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate has been used to block the heme synthesis and prevent the induction of hepatic heme oxygenase-1 in mice .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

7. Janus Kinase Inhibitors

  • Summary of Application : Diethyl pyrrole-2,5-dicarboxylate has been used as a precursor in the synthesis of potential Janus kinase inhibitors .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

8. Photochemical Synthesis of Tricyclic Aziridines

  • Summary of Application : Diethyl pyrrole-2,5-dicarboxylate has been used in the photochemical synthesis of tricyclic aziridines .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

9. Blocking Heme Synthesis

  • Summary of Application : Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate has been used to block the heme synthesis and prevent the induction of hepatic heme oxygenase-1 in mice .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Future Directions

Research suggests that pyridine 3,5-dicarboxylate-based metal–organic frameworks, which can be formed with Diethyl pyridine-3,5-dicarboxylate, show promise as an active electrode material for battery-supercapacitor hybrid energy storage devices . This could represent a significant future direction for the use of this compound.

properties

IUPAC Name

diethyl pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-9(7-12-6-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGQCHVPWSXPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196656
Record name Diethyl pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl pyridine-3,5-dicarboxylate

CAS RN

4591-56-4
Record name 3,5-Pyridinedicarboxylic acid, 3,5-diethyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl pyridine-3,5-dicarboxylate
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Record name 4591-56-4
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Record name Diethyl pyridine-3,5-dicarboxylate
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Record name Diethyl pyridine-3,5-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
E Booker, U Eisner - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
The reduction of pyridine-3,5-dicarboxylates by sodium borohydride to give the corresponding 1,2- and 1,4-dihydropyridines has been investigated, and the compositions of the isomer …
Number of citations: 38 pubs.rsc.org
O Mitsunobu, S Matsumoto, M Wada… - Bulletin of the Chemical …, 1972 - journal.csj.jp
1,4-Dihydropyridines were successfully photooxidized to corresponding pyridines under suitable conditions. The substituents of the dihydropyridines, reaction mediums, and …
Number of citations: 18 www.journal.csj.jp
U Eisner, JR Williams, BW Matthews, H Ziffer - Tetrahedron, 1970 - Elsevier
On irradiation, 1,4-dihydropyridines have been shown to undergo three types of reaction: disproportionation, isomerization and dimerization. The presence of 2,6-substituents inhibits …
Number of citations: 45 www.sciencedirect.com
M Oyo, M Shozo, W Makoto, M Hiroaki - Bulletin of the Chemical Society …, 1972 - cir.nii.ac.jp
1, 4-Dihydropyridines were successfully photooxidized to corresponding pyridines under suitable conditions. The substituents of the dihydropyridines, reaction mediums, and …
Number of citations: 0 cir.nii.ac.jp
B Zou, HF Jiang - Science in China Series B: Chemistry, 2008 - Springer
A novel and green method for the synthesis of dimethyl pyridine-3,5-dicarboxylate has been developed. It is PdCl 2 -catalyzed heterocyclotrimerization of methyl acrylate with urea in …
Number of citations: 2 link.springer.com
C Jahier, FX Felpin, C Méliet, F Agbossou‐Niedercorn… - 2009 - Wiley Online Library
A series of 1,1′‐binaphthyl‐2‐methylammonium and pyridinium salts 6, 7, and 8 was synthesized through the coupling reaction of 2‐(bromomethyl)‐1,1′‐binaphthalene (5) with the …
LB Ma, YN Liu, K Liang, XX Fang, S Sahar… - Catalysis Science & …, 2018 - pubs.rsc.org
Polymeric graphitic carbon nitride (g-C3N4) has emerged as a promising semiconductor photocatalytic material, which can convert solar energy into chemical energy under visible-light …
Number of citations: 10 pubs.rsc.org
AJ Brock, JC McMurtrie, JK Clegg - CrystEngComm, 2019 - pubs.rsc.org
A bis-β-diketone ligand incorporating a 3,5-substituted pyridine ring between its two β-diketone domains (1,1′-(pyridine-3,5-diyl)bis(4,4-dimethylpentane-1,3-dione), H2L1) and its …
Number of citations: 7 pubs.rsc.org
M Pang, LL Shi, Y Xie, T Geng, L Liu, RZ Liao… - ACS …, 2022 - ACS Publications
Catalytic reduction of pyridines to N–H 1,4-dihydropyridines is exceptionally challenging because they are essential intermediates to form tetrahydropyridines. Using a facile dihydrogen …
Number of citations: 14 pubs.acs.org
GC Clososki, CJ Rohbogner, P Knochel - 2007 - Citeseer
Magnesium turnings (0.73 g, 15 mmol) were placed in an argon flushed Schlenk-flask and dried for 10-20 min at 150 C under high vacuum (1 mbar). The flask was evacuated under …
Number of citations: 2 citeseerx.ist.psu.edu

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